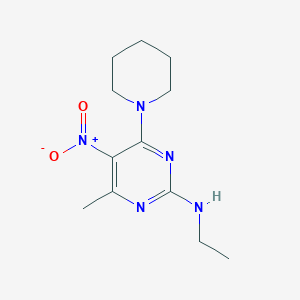

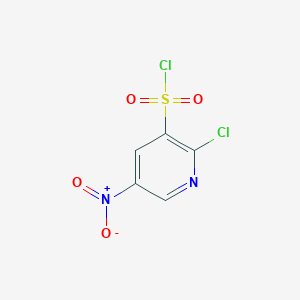

![molecular formula C24H19N3O3S B3013947 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide CAS No. 304684-87-5](/img/structure/B3013947.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide" is a structurally complex molecule that may be related to various carboxamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related carboxamide compounds with similar structural motifs, such as dibenzo[1,4]dioxin-1-carboxamides, which have been evaluated for antitumor activity . These compounds are of interest due to their DNA-intercalating properties and potential to combat resistance mechanisms in cancer therapy .

Synthesis Analysis

The synthesis of related carboxamide compounds typically involves multiple steps, including the preparation of the necessary carboxylic acids followed by amide formation. For instance, substituted dibenzo[1,4]dioxin-1-carboxylic acids were prepared using a variety of methods, although regiospecific syntheses were not always available, leading to mixtures of regioisomers that were sometimes difficult to separate . The synthesis of other carboxamide derivatives, such as those based on the thiadiazole ring system, involves dehydrosulfurization reactions under specific conditions . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . For example, the structures of novel thiophene derivatives were confirmed using these methods . Additionally, X-ray crystallography has been used to elucidate the structures of certain compounds, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Carboxamide derivatives can undergo a range of chemical reactions depending on their substituents and reaction conditions. For example, the synthesis of N-substituted benzyl/phenyl carboxamides involves the formation of a pyrazolobenzothiazine ring system, which is a complex reaction pathway . Similarly, the synthesis of thiadiazole derivatives involves cyclization and dehydrosulfurization reactions . These reactions are crucial for the formation of the desired compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives are influenced by their molecular structures. These properties can include solubility, stability, and reactivity, which are important for their biological activity and potential therapeutic applications. The compounds discussed in the papers exhibit a range of activities, including antitumor, antiarrhythmic, serotonin antagonist, antianxiety, and antioxidant activities . The activity profiles suggest that these compounds interact with biological targets in a specific manner, which is likely influenced by their physical and chemical properties.

科学的研究の応用

Synthesis and Antibacterial Agents

A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlights novel classes of promising antibacterial agents. These compounds, derived from a similar structural motif, showed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations. This research demonstrates the potential of such compounds in developing new antibacterial drugs (Palkar et al., 2017).

Antimicrobial Activity

Another study synthesized 2-phenylamino-thiazole derivatives to evaluate their antimicrobial activities. These compounds were found to have potent activity against various pathogenic strains, with some molecules showing more pronounced effects against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer and Antioxidant Properties

Research into the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed that these compounds possess significant biological activities. The study underscores the potential therapeutic applications of such compounds, including anticancer and antioxidant properties (Yar & Ansari, 2009).

DNA-Intercalating Agents

A study on dibenzo[1,4]dioxin-1-carboxamides introduced a new class of DNA-intercalating agents showing activity against leukemia and lung carcinoma. This research indicates the scope of structurally related compounds in targeting DNA to treat various cancers (Lee et al., 1992).

将来の方向性

The future directions for this compound could involve further exploration of its potential antibacterial properties . Additionally, the synthesis process could be optimized for large-scale preparation . Further studies could also explore its potential applications in other areas such as antifungal, anti-inflammatory, and anti-protozoal agents .

作用機序

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity . This inhibition disrupts the normal function of PARP1, which is to assist in the repair of single-strand DNA breaks . The disruption of this process can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway . These double-strand breaks can be lethal to cells, particularly cancer cells that have a high rate of DNA replication .

Result of Action

The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that rely heavily on PARP1 for survival .

特性

IUPAC Name |

2-anilino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c28-23(25-18-11-12-19-20(15-18)30-14-13-29-19)22-21(16-7-3-1-4-8-16)27-24(31-22)26-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSUKJOLOLVESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

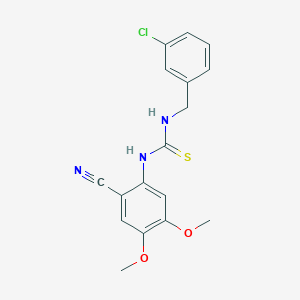

![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

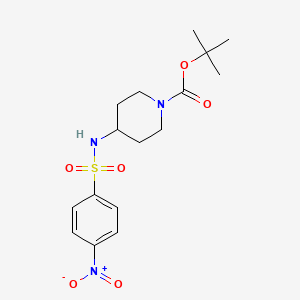

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B3013878.png)

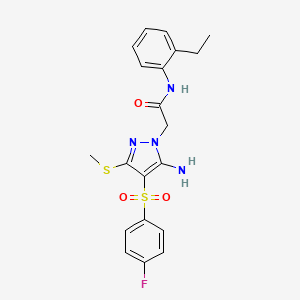

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)